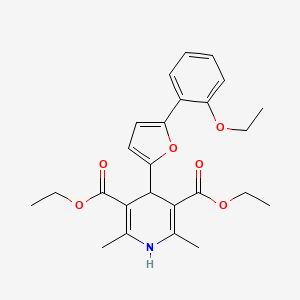

Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The compound Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring with ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a substituted furan moiety at position 3. The ethoxy group (-OCH₂CH₃) is electron-donating, altering the compound’s reactivity and intermolecular interactions compared to analogues with different substituents .

Properties

CAS No. |

853313-03-8 |

|---|---|

Molecular Formula |

C25H29NO6 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

diethyl 4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H29NO6/c1-6-29-18-12-10-9-11-17(18)19-13-14-20(32-19)23-21(24(27)30-7-2)15(4)26-16(5)22(23)25(28)31-8-3/h9-14,23,26H,6-8H2,1-5H3 |

InChI Key |

JEGPTIBBYZHEQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Fe/ZSM-5 Catalyst under Ultrasound Irradiation

A study utilizing Fe/ZSM-5 zeolite as a heterogeneous catalyst demonstrated high efficacy for synthesizing analogous 1,4-DHPs. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 30 mg |

| Solvent | Ethanol |

| Temperature | 50°C |

| Reaction time | 1.5 hours (ultrasound-assisted) |

| Yield | 86–92% |

The protocol involves mixing ethyl acetoacetate, 5-(2-ethoxyphenyl)furan-2-carbaldehyde, ammonium acetate, and Fe/ZSM-5 in ethanol, followed by ultrasound irradiation. Post-reaction, the catalyst is recovered via centrifugation, and the product is purified by recrystallization (hot ethanol) or column chromatography (n-hexane/ethyl acetate).

Solvent and Temperature Effects

Solvent polarity significantly impacts yield. Ethanol outperforms dichloromethane (78% yield) and acetonitrile (<50% yield) due to its ability to stabilize intermediates. Elevated temperatures (50°C) favor cyclization, whereas lower temperatures (25°C) prolong reaction times and reduce yields.

Mechanistic Insights and Chemoselectivity

The reaction’s chemoselectivity—avoiding 1,2-dihydropyridine by-products—depends on intermediate stabilization. Density functional theory (DFT) studies reveal that the energy barrier for 1,4-DHP formation (via intermediate IM2 ) is 8.3 kcal/mol lower than for 1,2-DHP (intermediate IM3′ ), favoring the desired product. Steric effects from the ethoxyphenyl group further direct regioselectivity by hindering alternative cyclization pathways.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

-

Melting Point : 159–161°C (consistent with analogous furan-substituted DHPs).

-

FTIR (KBr) : Peaks at 3348 cm⁻¹ (N–H stretch), 1697 cm⁻¹ (ester C=O), and 1489 cm⁻¹ (aromatic C=C).

-

¹H NMR (500 MHz, CDCl₃) :

Alternative Synthetic Routes

While the Hantzsch method dominates, niche approaches include:

-

Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes but requires specialized equipment.

-

Hydrazide-Hydrazone Intermediates : Coumarin-derived hydrazides reacting with aldehydes, though less applicable to this target.

Industrial and Pharmacological Relevance

1,4-DHPs like this compound are precursors to calcium channel blockers (e.g., nifedipine). Scalable synthesis using recoverable catalysts (e.g., Fe/ZSM-5) aligns with green chemistry principles, minimizing waste .

Chemical Reactions Analysis

Oxidation

-

Mechanism : The dihydropyridine ring can be oxidized to form pyridine derivatives.

-

Reagents : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Typically performed under acidic or basic conditions, depending on the oxidant.

-

Product : Pyridine derivatives.

Substitution Reactions

-

Mechanism : The ethoxyphenyl group undergoes electrophilic substitution.

-

Reagents : Bromine (Br₂), nitric acid (HNO₃), or other electrophiles.

-

Conditions : Vary based on the electrophile (e.g., acidic or basic media).

-

Product : Substituted ethoxyphenyl derivatives.

Hydrolysis

-

Mechanism : Ester groups undergo hydrolysis to form carboxylic acids.

-

Reagents : Aqueous acid (HCl) or base (NaOH).

-

Conditions : Reflux in aqueous ethanol or water.

-

Product : Dicarboxylic acid derivatives.

Deuteration (H/D Exchange)

-

Mechanism : Deuterium incorporation at specific positions via acid-catalyzed exchange.

-

Conditions : N-Methyl pyrrolidone (NMP) solvent, 70°C for 48 hours .

-

Product : Deuterated derivatives (e.g., Diethyl 2,6-bis(methyl-d₃)pyridine-3,5-dicarboxylate) .

Reaction Comparison Table

Mechanistic Insights

The dihydropyridine core interacts with calcium channels, modulating cellular calcium influx and influencing biological effects such as vasodilation and antihypertensive activity. The presence of ester groups enhances solubility in organic solvents, facilitating synthetic manipulations.

Scientific Research Applications

Pharmacological Applications

- Antioxidant Activity

- Cardiovascular Benefits

- Anti-inflammatory Effects

- Neuroprotective Potential

Synthesis Methodologies

The synthesis of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing ethyl acetoacetate and appropriate aldehydes in the presence of acid catalysts to form the dihydropyridine framework.

- Functional Group Modifications : Post-synthesis modifications can introduce substituents like the ethoxyphenyl group through electrophilic aromatic substitution or nucleophilic attack strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and a reduction in blood pressure. The exact molecular pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Furan-Based Substituents

Compound A : Diethyl 4-(5-(3-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 301306-00-3)

- Substituent : 3-Chlorophenyl on furan.

- Molecular Formula: C₂₃H₂₄ClNO₅.

- Key Differences :

Compound B : Diethyl 4-(5-(ethoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (5c)

- Substituent : Ethoxymethyl (-CH₂OCH₂CH₃) on furan.

- Properties :

- Comparison :

- The ethoxymethyl group enhances solubility in polar solvents compared to the bulkier 2-ethoxyphenyl group.

Analogues with Heterocyclic/Aromatic Substituents

Compound C : Diethyl 4-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Substituent : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl.

- Properties :

- Comparison :

- The oxadiazole ring introduces rigidity and hydrogen-bonding capacity, leading to a higher melting point than furan-based derivatives.

Compound D : Diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Substituent : Imidazo[2,1-b]thiazole with chlorine.

- Properties :

Physical and Spectroscopic Properties

*Estimated based on structural similarity.

Biological Activity

Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines and features a unique structure comprising a furan ring and a dihydropyridine core. Its molecular formula is with a molar mass of approximately 425.5 g/mol. The presence of the ethoxyphenyl group and the furan moiety contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Calcium Channel Modulation : The dihydropyridine structure is known for its ability to modulate calcium channels, which can lead to vasodilation and improved blood flow.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 30 | Comparable to ciprofloxacin |

| Escherichia coli | 25 | More effective than streptomycin |

| Pseudomonas aeruginosa | 20 | Equivalent to ampicillin |

Anti-inflammatory Activity

In vitro assays have shown that the compound reduces levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising avenue for treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against several Gram-positive and Gram-negative bacteria. The results indicated that it had superior activity against Staphylococcus aureus, outperforming traditional antibiotics in certain assays .

- Anti-inflammatory Research : A recent publication in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a murine model of arthritis. The study found significant reductions in joint swelling and inflammatory cytokine levels when treated with the compound compared to control groups .

Q & A

Basic: What are the common synthetic routes for this compound?

The compound is typically synthesized via Hantzsch-like multicomponent reactions. A representative method involves refluxing diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with substituted benzamide derivatives in ethanol at 60°C for 30 minutes, monitored by TLC. Recrystallization in ethyl acetate yields pure products (e.g., 89% purity) . Modifications, such as using biorenewable furfurals and gluconic acid as a green catalyst, optimize reaction efficiency and sustainability .

Basic: How is the crystal structure determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL (via SHELX suite) for small-molecule crystallography, with R-factors < 0.062 for high-resolution data. Hydrogen atoms are refined using a mixed independent/constrained approach . The compound typically crystallizes in triclinic (P1) or monoclinic systems, with detailed cell parameters (e.g., a = 7.3431 Å, b = 10.6075 Å) reported .

Advanced: How can computational methods like DFT or molecular docking study this compound?

- Docking : AutoDock Vina improves binding mode predictions with a scoring function combining empirical and knowledge-based terms. Multithreading enables rapid virtual screening (e.g., 2x faster than AutoDock 4) .

- DFT : Density Functional Theory calculates electronic properties (e.g., HOMO-LUMO gaps) and validates spectroscopic data. IRI (Independent Gradient Model) analysis visualizes non-covalent interactions (e.g., hydrogen bonds) in crystal structures .

Advanced: How to resolve contradictions between experimental and computational data?

Discrepancies in NMR/FTIR vs. computational predictions require:

- Cross-validation : Compare experimental -NMR (e.g., DMSO-d6, 300 MHz) with DFT-simulated spectra. Adjust computational models (e.g., solvent effects) to match observed chemical shifts .

- Electron density analysis : Use SCXRD-derived electron density maps () to confirm bond lengths/angles, resolving ambiguities in stereochemistry .

Advanced: How to investigate apoptotic activity in cancer cells?

- Cytotoxicity assays : Measure IC values (16.29–68.88 µM) via clonogenic assays in HCT116 colon cancer cells .

- Apoptosis validation : Use annexin V/PI staining and caspase-3 activation assays.

- Structure-Activity Relationship (SAR) : Bulky substituents (e.g., 4-chlorophenyl) enhance activity, while para-substitutions improve cytotoxicity .

Basic: What spectroscopic techniques characterize this compound?

- -/-NMR : Assign proton environments (e.g., furan protons at δ 6.2–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- FTIR : Identify functional groups (e.g., C=O stretches at ~1700 cm) .

- HR-MS : Confirm molecular weight (e.g., m/z 405.47 for CHNO) .

Advanced: How to design derivatives for enhanced bioactivity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) at para-positions to improve cytotoxicity .

- Polarity modulation : Balance lipophilicity (logP) via ester/amide substitutions to optimize membrane permeability .

- Hybrid scaffolds : Fuse pyrazole or anthracene moieties to diversify interaction profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.